4-(Thien-2-ylmethyl)benzoyl chloride
Description
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWXUBTRWZCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670698 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151512-19-4 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Thien-2-ylmethyl)benzoyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a thienyl group attached to a benzoyl chloride moiety. The presence of the thienyl ring contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of benzoyl chloride, including those with thienyl substitutions, exhibit varying degrees of antibacterial activity.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 70 µg/mL |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienyl-substituted benzoyl chlorides. Specifically, this compound has shown promise in inducing apoptosis in cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In vitro studies using the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in apoptotic cells. The annexin V-FITC assay indicated a 22-fold increase in late apoptotic cells compared to controls, highlighting its potential as an anticancer agent .
Table 2: Apoptosis Induction by this compound
| Treatment | Annexin V-FITC Positive Cells (%) |
|---|---|
| Control | 0.18 |
| This compound | 22.04 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds similar to this compound have also been investigated. The mechanism appears to involve inhibition of protein denaturation, which is a key factor in inflammatory responses.
In vitro assays demonstrated significant anti-inflammatory activity with IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that derivatives of benzoyl chloride can serve as effective anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(Thien-2-ylmethyl)benzoyl chloride as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this benzoyl chloride have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MDA-MB-231 | 10.5 | Induces apoptosis via caspase activation |
| 4b | HeLa | 15.2 | Inhibits cell cycle progression |
| 4c | A549 | 8.3 | Disrupts mitochondrial function |
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 breast cancer cells, a derivative of this compound was shown to induce apoptosis significantly, increasing the percentage of annexin V-positive cells by over 22-fold compared to control groups . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
Organic Synthesis
Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of thiazolone derivatives and other heterocyclic compounds. Its ability to act as an acylating agent makes it valuable in synthesizing complex organic molecules.
Table 2: Reactions Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Acylation | Thiazolone derivatives | Room temperature, solvent-free |
| Coupling | Biologically active compounds | Catalytic conditions |
| Formation of amides | Amides from amines | Base-catalyzed |
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in developing new materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Blends
Research indicates that incorporating this compound into polycarbonate blends improves impact resistance without compromising transparency . This property is particularly desirable in applications requiring durable yet clear materials.
Chemical Reactions Analysis
Hydrolysis and Solvolysis Reactions
4-(Thien-2-ylmethyl)benzoyl chloride undergoes rapid hydrolysis in aqueous media to form the corresponding carboxylic acid (4-(thien-2-ylmethyl)benzoic acid) and HCl. The reaction follows a nucleophilic acyl substitution mechanism, as shown:
Key Data (Generalized from Benzoyl Chloride Analogs ):
| Parameter | Value | Conditions |
|---|---|---|
| ΔH (Hydrolysis) | -34.04 ± 0.21 kJ/mol | Liquid phase, 25°C |
| Rate Constant (Hydrolysis) | 0.0852 min⁻¹ | 95% Ethanol, 25°C |
The electron-donating thienylmethyl group slightly reduces electrophilicity at the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially lowering hydrolysis rates.
Alcoholysis and Esterification
In alcohol solvents, the compound reacts to form esters. For example, with ethanol:
Kinetic Analysis (Generalized from Substituted Benzoyl Chlorides ):
| Alcohol | Pseudo-First-Order Rate Constant (min⁻¹) | Temperature |
|---|---|---|
| Ethanol | 0.0757 | 25°C |
| n-Propanol | 0.0321 | 25°C |
Steric hindrance from the thienylmethyl group may explain slower reaction rates compared to simpler benzoyl chlorides.
Aminolysis and Amide Formation
Reaction with primary or secondary amines yields substituted amides. For instance, with aniline:
Thermochemical Data (Benzoyl Chloride Analogs ):
| Amine | ΔH (Reaction) | Conditions |
|---|---|---|
| Benzylamine | -168 ± 0.8 kJ/mol | Benzene solvent, 25°C |
| Pyridine | -164 ± 1 kJ/mol | Benzene solvent, 25°C |
Friedel-Crafts Acylation
The compound acts as an acylating agent in Friedel-Crafts reactions, enabling the synthesis of substituted aromatic ketones. For example, with benzene:
The thienylmethyl group may direct electrophilic substitution to specific positions on the aromatic ring, though experimental data for this specific derivative remains limited.
Reaction with Grignard Reagents
The thienylmethyl group may stabilize intermediate complexes during reactions with Grignard reagents, facilitating ketone formation:
Comparison with Similar Compounds
4-(2-Thienyl)benzoyl Chloride
4-(Methylthio)benzoyl Chloride
- Molecular Formula : C₈H₇ClOS (MW: 186.66 g/mol) .
- Key Differences : Replaces the thienylmethyl group with a methylthio (-SMe) substituent.
- Applications : Widely used as a photoinitiator in polymerization and a fluorescent probe for thiol detection .
- Reactivity : The electron-donating methylthio group may decrease electrophilicity at the carbonyl carbon compared to 4-(thien-2-ylmethyl)benzoyl chloride.
4-(Chloromethyl)benzoyl Chloride
- Molecular Formula : C₈H₆Cl₂O (MW: 189.04 g/mol) .
- Key Differences : Features a chloromethyl (-CH₂Cl) group instead of thienylmethyl.
- Reactivity : The chloromethyl group is highly reactive in nucleophilic substitutions, enabling facile functionalization (e.g., amination, alkylation). This contrasts with the thienylmethyl group, which is less reactive but offers π-conjugation for electronic modulation.
4-(p-Toluenesulfonamido)benzoyl Chloride
- Molecular Formula: C₁₄H₁₂ClNO₃S (MW: 309.77 g/mol) .
- Key Differences : Incorporates a sulfonamido (-SO₂NH-) group, increasing polarity and hydrogen-bonding capacity.
- Applications : Used to synthesize isothiocyanates (e.g., benzoyl isothiocyanate) via reaction with KSCN .
Comparative Data Table
Preparation Methods
Chlorination of 4-(Thien-2-ylmethyl)benzoic Acid Using Sulfur Oxychloride
One of the primary and industrially relevant methods for synthesizing benzoyl chlorides, including substituted derivatives such as 4-(Thien-2-ylmethyl)benzoyl chloride, is the reaction of the corresponding carboxylic acid with sulfur oxychloride (thionyl chloride, SOCl₂).
- The starting material, 4-(Thien-2-ylmethyl)benzoic acid, is reacted with an excess of sulfur oxychloride.
- A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming a reactive intermediate.
- The reaction mixture is refluxed or maintained at moderate temperatures (around 50°C).
- After completion (typically 1.5 hours), the reaction mixture is subjected to vacuum distillation to remove excess SOCl₂ and isolate the benzoyl chloride product.
- The product is obtained as a clear, colorless liquid with high purity (up to 99.6% content) and good yield (~90%).
| Parameter | Typical Value/Condition |
|---|---|
| Starting acid amount | ~300 g (scaled as per batch size) |
| Sulfur oxychloride | ~2.5 equivalents (e.g., 750 g) |
| Catalyst | N,N-dimethylformamide (3 g) |
| Reaction temperature | 50°C |
| Reaction time | 1.5 hours |
| Vacuum distillation pressure | 20-50 mmHg |
| Product boiling range | 90-120°C (distillation cut) |
| Yield | ~90% |
| Product purity | 99.6% (benzoyl chloride content) |
- The reaction generates gaseous byproducts such as HCl and SO₂, which are typically absorbed in water to form hydrochloric acid and then neutralized with alkali solutions.
- The process is scalable and suitable for industrial production of high-purity benzoyl chlorides.
- This method is broadly applicable to various substituted benzoic acids, including those with heteroaryl substituents such as thienylmethyl groups.
Research Findings and Analytical Data
- The sulfur oxychloride method yields a benzoyl chloride product with excellent clarity and achromaticity, indicating minimal impurities.
- The reaction conditions (temperature, catalyst amount, vacuum pressure) are optimized to maximize yield and purity.
- The product is characterized by standard analytical techniques such as NMR, IR, and GC-MS to confirm structure and purity.
- The reaction is efficient with minimal side reactions, making it suitable for scale-up.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting material | 4-(Thien-2-ylmethyl)benzoic acid | Purified carboxylic acid |
| Chlorinating agent | Sulfur oxychloride (thionyl chloride) | Excess, ~2.5 equivalents |
| Catalyst | N,N-dimethylformamide (DMF) | Catalytic amount (~1% w/w of acid) |
| Reaction temperature | 50°C | Controlled to avoid decomposition |
| Reaction time | 1.5 hours | Monitored for completion |
| Workup | Vacuum distillation to remove excess reagents and byproducts | Pressure: 20-50 mmHg; collect 90-120°C fraction |
| Product characteristics | Clear, colorless liquid; 99.6% purity; 90% yield | Suitable for further synthetic use |
| Byproduct treatment | Absorption of HCl and SO₂ gases in water and alkali | Environmental safety measures |
Q & A
Q. What are the recommended safety protocols for handling 4-(Thien-2-ylmethyl)benzoyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respirators are required if ventilation is inadequate .
- Handling Precautions: Work in a fume hood to minimize inhalation risks. Avoid contact with water, alcohols, or amines due to its high reactivity as an acyl chloride .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per OSHA and EPA guidelines .
Q. How is this compound synthesized from its precursor carboxylic acid?
Methodological Answer:
- Synthetic Route: React 4-(Thien-2-ylmethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. A catalytic amount of DMF accelerates the reaction by generating the reactive iminium intermediate .
- Workup: Distill excess SOCl₂ under reduced pressure. Purify via recrystallization (e.g., in dry hexane) to isolate the product. Monitor completion by FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., thienylmethyl protons at δ 3.8–4.2 ppm, carbonyl carbon at ~170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₉ClOS).
- Elemental Analysis: Validate Cl content (~15–16% by weight) .
Advanced Research Questions
Q. How do steric and electronic effects of the thienylmethyl group influence the reactivity of this compound compared to other benzoyl chlorides?
Methodological Answer:
- Electronic Effects: The electron-rich thienyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Compare reaction rates with 4-methylbenzoyl chloride using kinetic studies (e.g., UV-Vis monitoring of hydrolysis) .
- Steric Effects: Bulkier substituents hinder nucleophile access. Perform DFT calculations (e.g., Gaussian) to model transition-state geometries and compare activation barriers .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with amines or alcohols?
Methodological Answer:
- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge trace water .
- Temperature Control: Conduct reactions at 0–5°C to slow hydrolysis. Add nucleophiles (e.g., amines) dropwise to minimize local overheating .
- Catalytic Additives: Triethylamine or DMAP enhances reactivity by deprotonating nucleophiles and stabilizing intermediates .
Q. How can researchers resolve discrepancies in reported yields for amidation reactions involving this compound?
Methodological Answer:
- Variable Screening: Systematically test parameters like solvent polarity (e.g., DCM vs. DMF), stoichiometry (1:1 vs. excess nucleophile), and reaction time. Use DOE (Design of Experiments) to identify critical factors .
- Analytical Validation: Quantify unreacted starting material via HPLC (C18 column, acetonitrile/water gradient) to calculate exact yields .
Application-Focused Questions
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Pharmaceutical Intermediates: Couple with heterocyclic amines to generate protease inhibitors (e.g., thrombin inhibitors). Optimize conditions for stereoselective amide bond formation using chiral catalysts .
- Polymer Chemistry: Use as a photoinitiator in radical polymerization (e.g., UV-cured resins). Monitor efficiency via gel permeation chromatography (GPC) .
Q. What are the environmental implications of releasing hydrolyzed byproducts of this compound into aquatic systems?
Methodological Answer:
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
